

Shp2-IN-22 stability in different experimental conditions

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Compound of Interest

Compound Name: Shp2-IN-22

Cat. No.: B12382442

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SHP2 Inhibitor Technical Support Center

Important Note for Researchers: The initial request specified information regarding "**Shp2-IN-22**". Following a comprehensive search of scientific literature and commercial databases, no specific data or public records could be found for a compound with this designation. To provide a valuable and data-supported resource, this guide has been developed for the well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099. The principles, protocols, and troubleshooting advice provided here are based on published data for SHP099 and should serve as a robust resource for researchers working with this and similar allosteric SHP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: How should I store SHP099 powder and stock solutions?

A1: Proper storage is critical to maintain the integrity of SHP099. Based on manufacturer recommendations and stability data, the following conditions are advised:

- Solid (Powder): Store at -20°C for long-term stability. When stored correctly, the solid compound is stable for at least 3-4 years^{[1][2]}.
- Stock Solutions (in DMSO): Prepare concentrated stock solutions in fresh, anhydrous DMSO. Aliquot these solutions into single-use vials to avoid repeated freeze-thaw cycles and

store them at -80°C. Under these conditions, stock solutions are stable for up to one year[2][3]. For short-term storage (up to one month), -20°C is acceptable[2][3].

Q2: What is the best way to dissolve SHP099 for in vitro and in vivo experiments?

A2: SHP099 has varying solubility depending on the solvent. It is crucial to use the appropriate solvent for your experimental needs to ensure complete dissolution.

- **In Vitro Stock Solutions:** SHP099 is highly soluble in DMSO (up to 70 mg/mL) and DMF (30 mg/mL)[1][2]. For cell culture experiments, prepare a high-concentration stock in DMSO and then dilute it in your culture medium to the final working concentration. Note that the final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
- **In Vivo Formulations:** SHP099 is orally bioavailable[1][4][5]. For oral administration (PO), a common formulation involves creating a suspension in a vehicle like 0.6% methylcellulose and 0.5% Tween 80 in saline[6]. Another formulation for intraperitoneal (IP) injection or oral gavage is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[7]. Always prepare in vivo formulations freshly on the day of use[7].

Q3: What is the mechanism of action for SHP099?

A3: SHP099 is a highly selective, allosteric inhibitor of SHP2[5][7]. Unlike active-site inhibitors, SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains[1][5][8]. This binding acts as a "molecular glue," stabilizing SHP2 in its closed, auto-inhibited conformation[1][4][5][8]. By locking the enzyme in this inactive state, SHP099 prevents the PTP domain from accessing its substrates, thereby inhibiting downstream signaling, most notably through the RAS-ERK (MAPK) pathway[1][4][5][8].

Data Summary Tables

Table 1: Stability and Storage Conditions for SHP099

| Form | Storage Temperature | Reported Stability | Citations |
|--------------------------|---------------------|--------------------|---|
| Solid (Powder) | -20°C | ≥ 3 years | [2] [3] |
| Stock Solution (in DMSO) | -80°C | ≥ 1 year | [2] [3] |
| Stock Solution (in DMSO) | -20°C | up to 1 month | [2] [3] |

Table 2: Solubility of SHP099

| Solvent/Vehicle | Solubility | Notes | Citations |
|-------------------------------|---------------------------------------|--|-----------|
| DMSO | ~70 mg/mL (~199 mM) | Use fresh, anhydrous DMSO as it can be hygroscopic. | [2] |
| DMF | 30 mg/mL | - | [1] |
| Ethanol | 10 mg/mL | Insoluble in the hydrochloride salt form. | [1][4] |
| Water | Insoluble (Base) / 3 mg/mL (HCl Salt) | Heating and sonication may be required for the HCl salt. | [2][3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | For preparing aqueous working solutions from a DMSO stock. | [1] |
| In vivo Formulation (Oral) | ≥ 5 mg/mL (Suspension) | Vehicle: Carboxymethylcellulose sodium (CMC-Na). | [2][4] |
| In vivo Formulation (IP/Oral) | ≥ 1.2 mg/mL (Clear Solution) | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [7] |

Table 3: In Vitro and In Vivo Potency of SHP099

| Assay Type | Metric | Value | Cell Line/Model | Citations |
|-------------------------|------------------|-----------------|----------------------|-----------|
| Biochemical Assay | IC ₅₀ | 71 nM | Cell-free SHP2 | [1][2][5] |
| p-ERK Inhibition | IC ₅₀ | ~0.25 µM | KYSE-520, MDA-MB-468 | [3][4] |
| Cell Proliferation | IC ₅₀ | 1.4 µM | KYSE-520 | [4] |
| Cell Proliferation | IC ₅₀ | 0.32 µM | MV4-11 | [7] |
| In Vivo Efficacy (Oral) | Dose | 75 mg/kg, daily | RPMI-8226 Xenograft | [9] |
| In Vivo Efficacy (IP) | Dose | 5 mg/kg, daily | CT-26 Xenograft | [10] |

Experimental Protocols & Methodologies

Western Blot for p-ERK Inhibition

This protocol assesses the ability of SHP099 to inhibit SHP2-mediated signaling through the MAPK pathway.

- **Cell Seeding:** Plate cells (e.g., KYSE-520, which are SHP2-dependent) in 6-well plates and allow them to adhere overnight.
- **Serum Starvation (Optional):** To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
- **Inhibitor Treatment:** Treat cells with varying concentrations of SHP099 (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for 2-4 hours.
- **Stimulation:** Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 5-10 minutes to induce robust ERK phosphorylation.
- **Cell Lysis:** Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **Immunoblotting:**
 - Separate equal amounts of protein (20-30 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) overnight at 4°C. A loading control (e.g., GAPDH or β -actin) should also be used.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Visualize bands using an ECL substrate and an imaging system.
- **Analysis:** Quantify band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of inhibition.

Cell Viability / Proliferation Assay (e.g., CCK-8 or CellTiter-Glo®)

This assay determines the effect of SHP099 on the growth and viability of cancer cells.

- **Cell Seeding:** Seed cells (e.g., RPMI-8226) in a 96-well plate at a density of 1.5×10^4 cells/well and allow them to attach or stabilize overnight[9].
- **Compound Addition:** Add SHP099 in a dose-response manner (e.g., 0.1 μ M to 30 μ M) to the wells. Include a DMSO vehicle control.
- **Incubation:** Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours)[9].
- **Reagent Addition:** Add the viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours)[9].

- **Measurement:** Read the absorbance (for colorimetric assays) or luminescence (for ATP-based assays) using a plate reader.
- **Analysis:** Normalize the results to the vehicle control to calculate the percentage of cell viability. Plot the data to determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for testing the anti-tumor efficacy of SHP099 in a mouse model. All animal experiments must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

- **Cell Implantation:** Subcutaneously inject cancer cells (e.g., 1×10^6 CT-26 cells) into the flank of immunocompromised or syngeneic mice[10].
- **Tumor Growth:** Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Randomization and Dosing:** Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Drug Administration:**
 - Prepare the SHP099 formulation fresh daily.
 - Administer SHP099 orally (PO) or intraperitoneally (IP) at the desired dose (e.g., 5-100 mg/kg) and schedule (e.g., daily)[9][10][11].
 - Administer the vehicle solution to the control group.
- **Monitoring:** Monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and toxicity.
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting, immunohistochemistry).

Troubleshooting Guide

Q1: I'm seeing an initial drop in p-ERK levels after SHP099 treatment, but the signal rebounds after a few hours. Is this expected?

A1: Yes, this phenomenon has been reported, particularly in cancer cell lines driven by Fibroblast Growth Factor Receptors (FGFRs)[12]. The rapid rebound of p-ERK is often due to a feedback activation of the receptor tyrosine kinase (RTK) that overcomes the inhibition of SHP2.

- Confirmation: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to confirm the timing of the p-ERK rebound in your specific cell line[12].
- Potential Solutions:
 - Increase SHP099 Concentration: Higher concentrations of SHP099 (e.g., 10-30 μ M) may be able to prevent or delay this rebound[12].
 - Combination Therapy: Consider co-treating with an inhibitor of the upstream RTK (e.g., an FGFR inhibitor) to block the feedback loop and achieve sustained pathway inhibition[12].

Q2: My cell line is not very sensitive to SHP099, showing a high IC₅₀ value for cell viability. Why might this be?

A2: Resistance to SHP099 can occur through several mechanisms.

- Low SHP2 Dependence: The cell line may not be primarily dependent on RTK-RAS-MAPK signaling that is mediated by SHP2. Cell lines with mutations downstream of SHP2 (e.g., BRAF V600E) are often insensitive to SHP2 inhibition[13].
- Adaptive Resistance: As with the p-ERK rebound, cells can develop adaptive resistance. This has been observed in colorectal cancer cells, where SHP2 inhibition leads to a rapid reactivation of the AKT pathway[14]. Check for activation of parallel survival pathways (like PI3K/AKT) via Western blot.
- Off-Target Effects: At higher concentrations (≥ 10 μ M), SHP099 has been shown to have off-target effects, such as inhibiting autophagic flux[13]. This could confound viability results, so it's important to correlate viability data with on-target p-ERK inhibition.

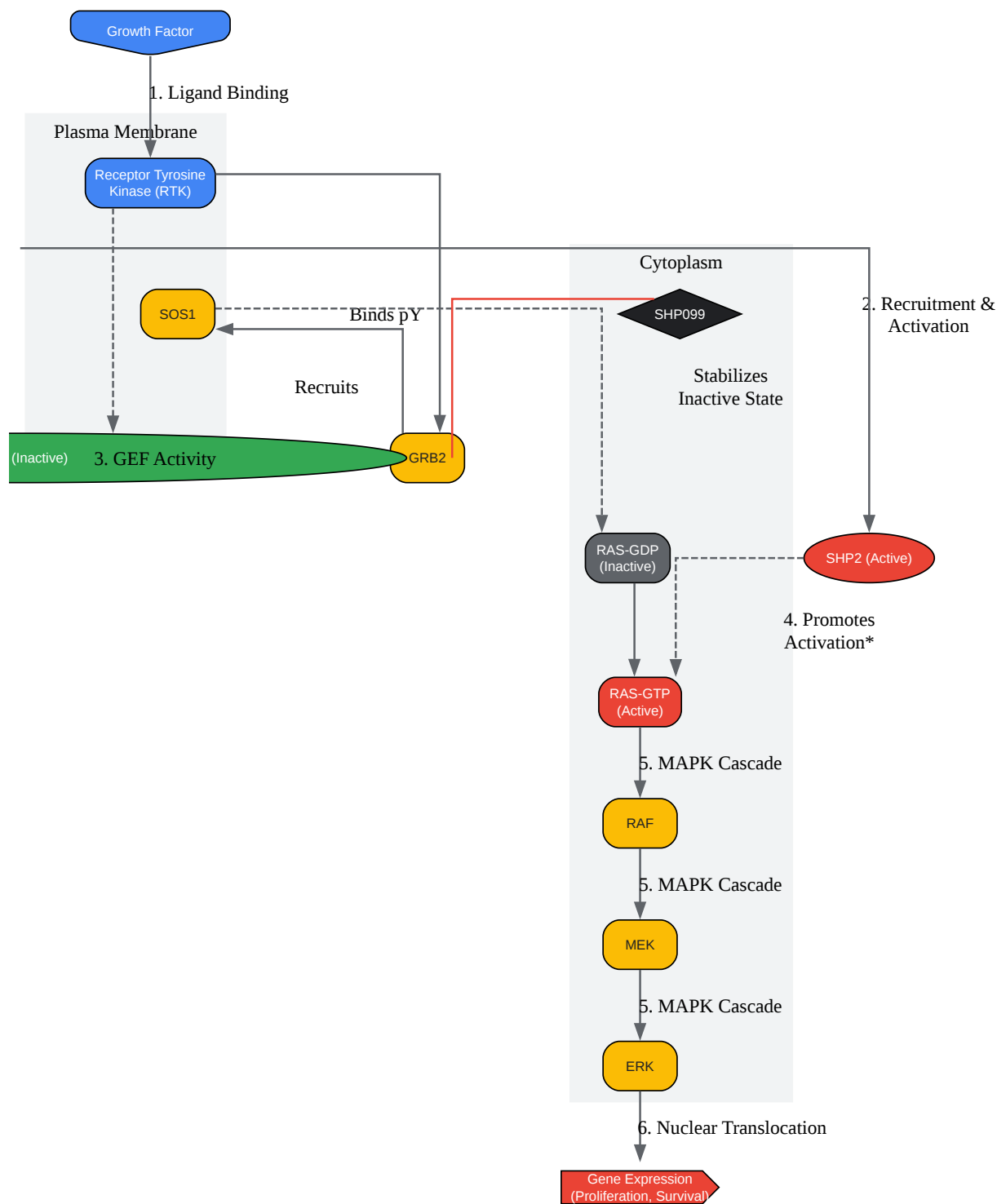
Q3: I'm observing high variability in my in vivo study results. What are some common pitfalls?

A3: In vivo experiments are complex and variability can arise from multiple sources.

- **Formulation Issues:** Ensure the SHP099 formulation is prepared consistently and freshly each day. If using a suspension, make sure it is homogenous before each administration to ensure consistent dosing.
- **Compound Stability:** While the solid is stable, SHP099 in aqueous solutions or complex vehicles may have limited stability. Avoid preparing large batches of dosing solutions to be used over multiple days unless stability data in that specific vehicle is available.
- **Pharmacokinetics:** The dosing schedule is critical. SHP099 has good oral bioavailability but its half-life will influence the dosing frequency needed to maintain effective concentrations in the tumor. Ensure your dosing schedule is frequent enough to maintain target engagement.

Visualized Pathways and Workflows

SHP2 Signaling Pathway and Point of Inhibition

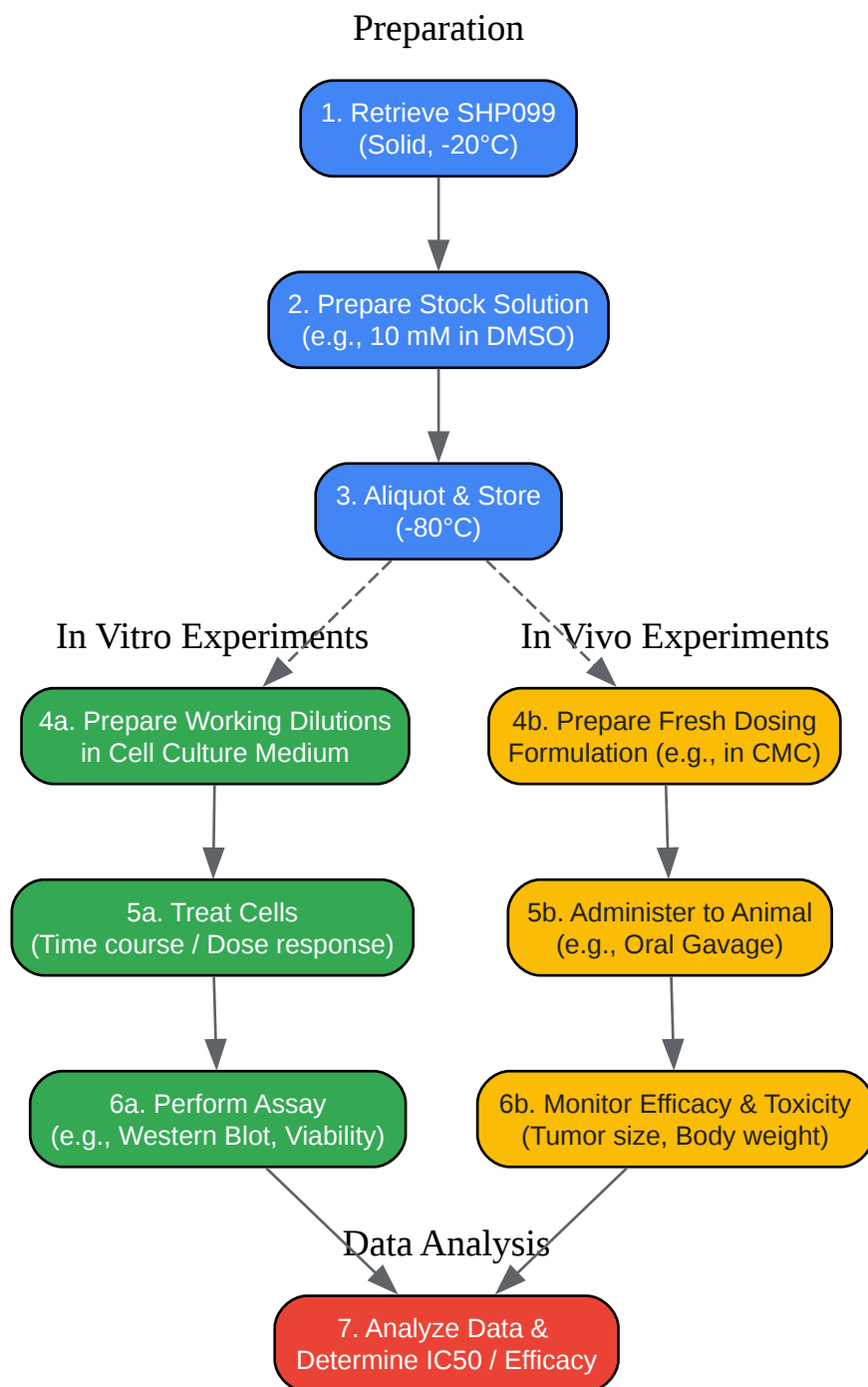


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Caption: SHP2 activation by RTKs and inhibition by SHP099.

Note on SHP2's role: SHP2 positively regulates RAS activation, though the exact mechanism is complex and can involve dephosphorylating negative regulators of RAS or adaptor proteins like GAB1.

General Experimental Workflow for SHP099



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Caption: A generalized workflow for using SHP099 in experiments.

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